molecular formula C13H20N2S B7973896 3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane

3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B7973896
M. Wt: 236.38 g/mol
InChI Key: DVRWZJMGNNVRCO-UHFFFAOYSA-N
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Description

3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[421]nonane is a complex organic compound that features a bicyclic structure with a diazabicyclo core and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane typically involves multi-step organic reactions. One common approach is the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This method can be used to introduce the thiophene ring into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane exerts its effects involves interactions with molecular targets such as ion channels and receptors. For instance, its anticonvulsant activity may be related to its ability to modulate voltage-gated sodium and calcium channels . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane is unique due to its combination of a diazabicyclo core and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(5-methylthiophen-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-10-2-5-13(16-10)9-15-7-6-11-3-4-12(8-15)14-11/h2,5,11-12,14H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRWZJMGNNVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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